![molecular formula C15H16N2O3S B14403854 N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide CAS No. 86822-01-7](/img/structure/B14403854.png)
N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to an amino group, which is further connected to a methyl-substituted phenyl ring and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide typically involves the reaction of 4-amino-3-methylbenzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-amino-3-methylbenzenesulfonamide
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use as an antimicrobial agent and in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Aminophenyl)acetamide: Similar structure but lacks the benzenesulfonyl group.
N-(4-Methylphenyl)sulfonamide: Similar structure but lacks the acetamide group.
N-(4-Nitrophenyl)acetamide: Similar structure but contains a nitro group instead of a methyl group.
Uniqueness
N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide is unique due to the presence of both the benzenesulfonyl and acetamide groups, which confer specific chemical properties and biological activities. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit potential antimicrobial activity.
Propiedades
Número CAS |
86822-01-7 |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[4-(benzenesulfonamido)-3-methylphenyl]acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-13(16-12(2)18)8-9-15(11)17-21(19,20)14-6-4-3-5-7-14/h3-10,17H,1-2H3,(H,16,18) |
Clave InChI |
QCISUWTZHLRRBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
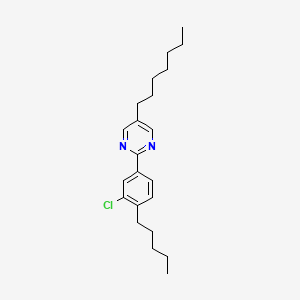
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
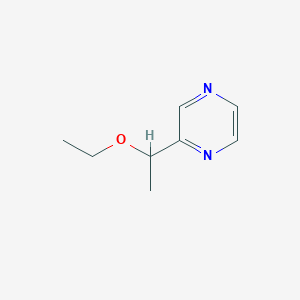
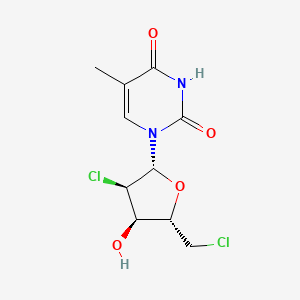
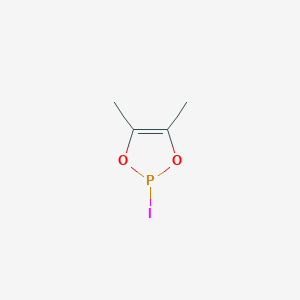
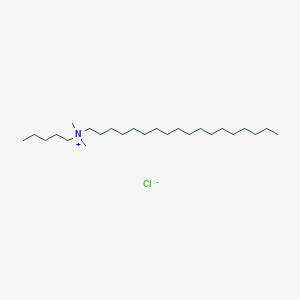

![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
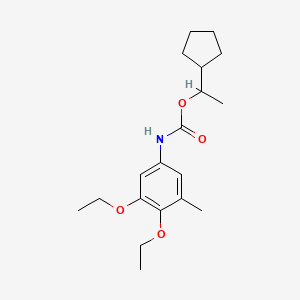
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
